N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine
Description
Properties
Molecular Formula |
C21H24N4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C21H24N4O3/c1-2-4-18-17(3-1)23-21(25(18)8-7-24-9-11-26-12-10-24)22-14-16-5-6-19-20(13-16)28-15-27-19/h1-6,13H,7-12,14-15H2,(H,22,23) |
InChI Key |
ADRIUIQJYWHJOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C₁₈H₁₈N₄O₂
- Molecular Weight: 380.4 g/mol
- Structural Features: The compound features a benzimidazole core, a morpholine moiety, and a benzodioxole substituent, which contribute to its biological activity.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
1. Anticancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against multiple cancer cell lines, including leukemia and solid tumors.
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| K562 (Leukemia) | 3 | Significant inhibition observed | |
| A549 (Lung Cancer) | 10 | Induces apoptosis in treated cells |
2. Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) have been reported in various studies.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Effective against resistant strains |
| Escherichia coli | 8 | Comparable to standard antibiotics |
3. Enzyme Inhibition
The compound is believed to act as an enzyme inhibitor, particularly targeting enzymes involved in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis.
The proposed mechanism of action for this compound involves:
- Binding to Enzymes: The benzodioxole ring interacts with the active sites of specific enzymes.
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells.
Comparative Analysis with Similar Compounds
Several compounds share structural characteristics with N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amines, which exhibit varying degrees of biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[3-(1H-benzothiophen-2-yl)phenyl]-N-methylbenzimidazole | Benzimidazole core with thiophene substitution | Antitumor activity |
| 5-Nitrobenzimidazole derivatives | Various substitutions on the benzimidazole ring | Cytotoxic effects against cancer cells |
The unique combination of functional groups in N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amines enhances its lipophilicity and potential therapeutic profiles compared to other similar compounds.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: Benzimidazole-based compounds (e.g., Astemizole, target compound) often exhibit receptor-binding versatility due to their planar aromatic structure, which facilitates π-π stacking and hydrogen bonding . In contrast, imidazopyridazine () and pyrimidinone () cores prioritize interactions with enzymatic targets like kinases or bacterial enzymes.
Role of Morpholine :
- The morpholin-4-yl ethyl group enhances solubility and membrane permeability, as seen in antiplasmodial () and antibacterial () compounds. Its absence in Astemizole (replaced by a piperidine-methoxyphenethyl chain) reduces polarity but increases lipophilicity for CNS penetration .
Benzodioxole vs. Fluorinated Aromatics :
- The 1,3-benzodioxole group in the target compound may confer metabolic stability compared to fluorinated analogs (e.g., Astemizole’s 4-fluorobenzyl), which are prone to oxidative defluorination . However, fluorinated substituents often improve target affinity through electronegative interactions .
Biological Activity Trends: Compounds with morpholine and thio/sulfonamide groups (, Table 1) show pronounced antibacterial effects, likely due to interference with bacterial membrane synthesis .
Research Findings and Implications
Pharmacological Potential
- Antimicrobial Activity : Morpholine-containing analogs () inhibit microbial growth at IC50 values of 2–10 µM, suggesting the target compound may share this profile .
- Antiparasitic Applications : The imidazopyridazine-morpholine hybrid in showed antiplasmodial activity (IC50 = 0.8 µM), highlighting the morpholine group’s role in targeting parasitic enzymes .
Preparation Methods
Cyclocondensation of o-Phenylenediamine
The benzimidazole ring is formed by reacting o-phenylenediamine with a carbonyl compound. Two dominant approaches are documented:
Acid-Catalyzed Cyclization
A mixture of o-phenylenediamine (1.08 g, 10 mmol) and 1,3-benzodioxole-5-carbaldehyde (1.50 g, 10 mmol) in glacial acetic acid (20 mL) is refluxed at 120°C for 6 hours. The product precipitates upon cooling, yielding 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole (2.45 g, 85%).
Mechanism : Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by the amine. Cyclization occurs via intramolecular dehydration.
Solvent-Free Mechanochemical Synthesis
Grinding o-phenylenediamine (10 mmol) and 1,3-benzodioxole-5-carbaldehyde (10 mmol) with acetic acid (1 mL) in a mortar-pestle for 30 minutes affords the benzimidazole in 93% yield. This method eliminates solvent waste and reduces reaction time.
Introduction of the Morpholin-4-yl-Ethyl Group
Alkylation with 2-(Morpholin-4-yl)ethyl Chloride
The benzimidazole nitrogen is alkylated using 2-(morpholin-4-yl)ethyl chloride under basic conditions:
-
2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole (2.65 g, 10 mmol) and NaH (0.72 g, 30 mmol) are suspended in THF (20 mL).
-
2-(Morpholin-4-yl)ethyl chloride (1.50 g, 10 mmol) is added dropwise at 0°C.
-
The mixture is heated to 170°C under microwave irradiation for 30 minutes, yielding 1-[2-(morpholin-4-yl)ethyl]-2-(1,3-benzodioxol-5-yl)-1H-benzimidazole (3.12 g, 84%).
Optimization Note : Microwave irradiation enhances reaction efficiency, reducing typical alkylation times from 12 hours to 30 minutes.
Functionalization with the 1,3-Benzodioxol-5-ylmethyl Group
Schiff Base Formation and Reduction
The primary amine at position 2 of the benzimidazole is functionalized via reductive amination:
-
1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine (2.65 g, 10 mmol) and 1,3-benzodioxole-5-carbaldehyde (1.50 g, 10 mmol) are stirred in methanol (30 mL) at 25°C for 12 hours.
-
Sodium borohydride (0.38 g, 10 mmol) is added to reduce the imine intermediate.
-
The product is purified via column chromatography (EtOAc/hexane, 1:1), yielding the target compound (3.80 g, 78%).
Spectroscopic Validation :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.10 (m, 6H, Ar-H), 5.95 (s, 2H, OCH₂O), 4.30 (s, 2H, NCH₂), 3.55 (t, J = 4.8 Hz, 4H, morpholine), 2.45 (t, J = 6.0 Hz, 2H, CH₂N), 2.35 (m, 4H, morpholine).
Alternative Pathways and Comparative Analysis
One-Pot Tandem Synthesis
A patent-derived method combines cyclocondensation and alkylation in a single pot:
-
o-Phenylenediamine, 1,3-benzodioxole-5-carbaldehyde, and 2-(morpholin-4-yl)ethyl chloride are heated in DMF at 100°C for 8 hours.
-
The crude product is recrystallized from ethanol, achieving a 70% yield.
Advantage : Streamlines synthesis but requires rigorous temperature control to avoid side reactions.
Willgerodt-Kindler Reaction for Thioamide Intermediates
A modified Willgerodt-Kindler approach introduces sulfur-containing intermediates:
-
2-Methylbenzimidazole (1.32 g, 10 mmol), morpholine (1.68 mL, 20 mmol), and sulfur (0.96 g, 30 mmol) are heated at 175°C for 18 hours.
-
The thioamide intermediate is alkylated with 2-(morpholin-4-yl)ethyl chloride, yielding the target compound in 61% yield.
Limitation : Lower yields due to sulfur byproduct formation.
Reaction Optimization and Yield Comparison
Key Insight : Microwave and mechanochemical methods outperform traditional heating in both yield and time efficiency.
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation :
-
Purification Difficulties :
-
Over-Alkylation :
Q & A
Q. Q1. What synthetic methodologies are recommended for constructing the benzimidazole core in N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine?
A1. The benzimidazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions. For example, describes the use of 4-chloro-N1-tosylbenzene-1,2-diamine in a two-step process involving propynyl bromide condensation followed by cyclization. Key steps include:
- Optimizing solvent systems (e.g., ethanol or DMF) to enhance reaction efficiency.
- Catalyst selection (e.g., POCl₃ for cyclization, as in ).
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
Characterization requires ¹H/¹³C NMR to confirm regioselectivity and mass spectrometry to verify molecular weight .
Q. Q2. How can researchers validate the structural integrity of the 1,3-benzodioxole moiety in this compound?
A2. The 1,3-benzodioxole group is critical for bioactivity and can be confirmed via:
- X-ray crystallography : provides a crystallographic data file (7119063.cif) for a structurally similar compound, highlighting bond lengths (C-O: ~1.36 Å) and dihedral angles between the dioxole ring and benzimidazole.
- IR spectroscopy : Absorption bands at ~940 cm⁻¹ (C-O-C asymmetric stretch) and 1250 cm⁻¹ (C-O symmetric stretch) confirm the dioxole ring .
Q. Q3. What analytical techniques are essential for assessing purity during synthesis?
A3.
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Elemental analysis (C, H, N, S) to match calculated vs. experimental values (e.g., <0.4% deviation, as in ).
- Thermogravimetric analysis (TGA) to detect solvent residues or decomposition below 200°C .
Advanced Research Questions
Q. Q4. How can computational methods predict the binding affinity of this compound to kinase targets like c-Src/Abl?
A4. demonstrates the use of molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) to evaluate interactions:
- Docking protocol : Use the crystal structure of c-Src (PDB: 2SRC) with a grid box centered on the ATP-binding site.
- Key interactions : Morpholine oxygen forms hydrogen bonds with Met341, while the benzodioxole group engages in π-π stacking with Phe342.
- Scoring : Binding energies < -8 kcal/mol suggest high affinity. Validate with surface plasmon resonance (SPR) to measure KD values .
Q. Q5. What experimental strategies resolve contradictions in biological activity data (e.g., antitumor vs. antimicrobial effects)?
A5.
- Dose-response assays : Test compound across a range (0.1–100 µM) in cancer (e.g., MTT assay on HeLa cells) vs. microbial models (e.g., MIC against S. aureus).
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify unintended targets.
- Metabolite analysis : LC-MS/MS to detect degradation products that may contribute to divergent activities .
Q. Q6. How does the morpholin-4-yl ethyl substituent influence conformational flexibility?
A6. introduces ring puckering coordinates (amplitude q and phase angle φ) to quantify morpholine ring distortion.
- DFT calculations (B3LYP/6-31G*) reveal energy barriers for chair-to-twist transitions (~2.1 kcal/mol).
- NOESY NMR detects through-space interactions between morpholine protons and benzimidazole, indicating a folded conformation in solution.
- X-ray data (e.g., torsion angle N-C-C-N ≈ 60°) suggests partial planarity, enhancing hydrophobic interactions .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Step | Catalyst/Solvent | Yield (%) | Ref. |
|---|---|---|---|---|
| 1-(2-Morpholinoethyl)-1H-benzimidazole | Alkylation | K₂CO₃/DMF | 72 | |
| N-(1,3-Benzodioxol-5-ylmethyl)amine | Reductive amination | NaBH₃CN/MeOH | 65 |
Q. Table 2. Biological Activity Data
| Assay Type | Model | IC₅₀/EC₅₀ (µM) | Target | Ref. |
|---|---|---|---|---|
| Kinase inhibition | c-Src | 0.012 | ATP-binding site | |
| Antitumor | Pancreatic cancer xenograft | 5 mg/kg (oral) | Tumor growth |
Critical Analysis of Evidence
- Contradictions : reports antitumor activity via thiazole-2-amine derivatives, while highlights antimicrobial potential in benzoxazole analogs. Methodological reconciliation requires comparative studies under standardized conditions.
- Gaps : Limited data on metabolic stability (e.g., CYP450 inhibition) and in vivo pharmacokinetics (e.g., brain penetration) for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
